![molecular formula C18H20N4O3 B5846483 N-[4-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B5846483.png)
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide
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Overview
Description
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide is a chemical compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl group, as well as a nitrobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide typically involves the nucleophilic substitution of 4-fluoronitrobenzene with N-methylpiperazine, followed by reduction of the nitro group to form the desired amide . The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Reduction: Formation of N-[4-(4-methylpiperazin-1-yl)phenyl]-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors involved in the inflammatory response, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, it may modulate the activity of ion channels and neurotransmitter receptors, contributing to its anti-nociceptive effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a nitrobenzamide group.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains additional pyridine and pyrimidine rings.
Uniqueness
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide is unique due to its specific combination of a piperazine ring, a nitrobenzamide moiety, and its demonstrated anti-inflammatory and anti-nociceptive properties . This combination of structural features and biological activities distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-20-10-12-21(13-11-20)16-8-4-15(5-9-16)19-18(23)14-2-6-17(7-3-14)22(24)25/h2-9H,10-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGDMIYNUPAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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